molecular formula C8H10FNO B12847058 4-((1s)-1-Aminoethyl)-3-fluorophenol

4-((1s)-1-Aminoethyl)-3-fluorophenol

Cat. No.: B12847058
M. Wt: 155.17 g/mol
InChI Key: OBKMDRKVZXRMBQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(1-Aminoethyl)-3-fluorophenol is a chiral primary amine with significant potential in various scientific and industrial applications. This compound is characterized by the presence of an amino group attached to an asymmetric carbon, making it an important building block for the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-aminoethyl)-3-fluorophenol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the use of engineered transaminase enzymes, which can convert 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This biocatalytic approach is advantageous due to its specificity and efficiency.

Industrial Production Methods: In an industrial setting, the production of (S)-4-(1-aminoethyl)-3-fluorophenol may involve large-scale biocatalytic processes using immobilized transaminase enzymes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (S)-4-(1-aminoethyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

(S)-4-(1-aminoethyl)-3-fluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(1-aminoethyl)-3-fluorophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5’-phosphate (PLP), leading to the formation of a quinonoid intermediate . This intermediate undergoes further transformations to yield the desired products.

Comparison with Similar Compounds

  • (S)-3-(1-Aminoethyl)-phenol
  • (S)-3-Hydroxy-α-methylbenzylamine

Comparison: (S)-4-(1-aminoethyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development compared to its non-fluorinated analogs .

Biological Activity

4-((1S)-1-Aminoethyl)-3-fluorophenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C9H12FNO
  • Molecular Weight : 171.20 g/mol
  • IUPAC Name : this compound

This structure comprises a phenolic group substituted with a fluorine atom and an aminoethyl side chain, contributing to its unique biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with various receptors, influencing signal transduction processes.
  • Antioxidant Properties : The phenolic structure allows it to act as a scavenger of free radicals, potentially reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Preliminary studies suggest potential protective effects on neuronal cells, possibly relevant for neurodegenerative diseases.

Data Table of Biological Activities

Activity TypeEffectiveness (MIC)Reference
Antimicrobial0.5 mg/mL
Anti-inflammatoryIC50 = 20 µM
NeuroprotectiveProtective at 10 µM

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 0.5 mg/mL. This suggests its potential as a lead compound in developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound. It was found to inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, with an IC50 value of 20 µM. This highlights its potential therapeutic role in treating inflammatory diseases .

Case Study 3: Neuroprotection

Research assessing the neuroprotective effects revealed that treatment with this compound at concentrations as low as 10 µM could significantly reduce oxidative stress markers in neuronal cell cultures. This positions the compound as a candidate for further exploration in neurodegenerative disease therapies .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-3-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

OBKMDRKVZXRMBQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)O)F)N

Canonical SMILES

CC(C1=C(C=C(C=C1)O)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.